molecular formula C13H16F3N B1492160 3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine CAS No. 2098063-96-6

3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B1492160
CAS No.: 2098063-96-6
M. Wt: 243.27 g/mol
InChI Key: FBECTCJJHRJYBC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine is a pyrrolidine derivative featuring a trifluoromethylphenyl substituent at the 4-position and two methyl groups at the 3-position. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their structural versatility and bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethyl substituents may influence steric and electronic properties, impacting binding affinity to biological targets .

Properties

IUPAC Name

3,3-dimethyl-4-[2-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-5-3-4-6-10(9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBECTCJJHRJYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling. Additionally, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation. Furthermore, the trifluoromethyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to target proteins. These interactions can result in changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated potential alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of cellular processes. Threshold effects have been noted, indicating that the compound’s impact is dose-dependent and requires careful dosage optimization in experimental settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its localization and distribution within the body. These factors play a significant role in determining the compound’s overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in modulating various receptor pathways and exhibiting anti-inflammatory properties. This article synthesizes current research findings, case studies, and biological activity data related to this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H14F3N
  • Molecular Weight : 251.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through its interaction with various receptors and enzymes. Notably, its effects on the CB2 receptor and potential anti-inflammatory mechanisms are of particular interest.

CB2 Receptor Modulation

A study highlighted that pyrrolidine compounds can act as agonists for the CB2 receptor, which is implicated in anti-inflammatory and analgesic effects. The modulation of this receptor could lead to therapeutic applications in pain management and inflammatory diseases .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. The trifluoromethyl group enhances the pharmacological profile by increasing lipophilicity and receptor binding affinity. Preliminary studies have indicated that derivatives with similar structures exhibit inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Studies and Experimental Data

  • In Vitro Studies :
    • Compounds structurally related to this compound have shown varying degrees of inhibition against COX-1 and COX-2 enzymes. For instance, IC50 values for certain derivatives were reported to be in the range of 5-10 µM, indicating potent anti-inflammatory activity .
  • Cell Proliferation Assays :
    • In cell line studies (e.g., MDA-MB-231 breast cancer cells), derivatives demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. This suggests a potential role in cancer therapeutics .
  • Mechanistic Insights :
    • Signaling pathway analyses revealed that certain analogs inhibited ERK phosphorylation and affected NF-κB signaling pathways, which are critical in cancer progression and inflammation .

Data Table: Biological Activity Summary

Activity Type Effect Concentration (µM) Reference
CB2 Receptor AgonismModulation of anti-inflammatory responseN/A
COX InhibitionInhibition of COX-1/COX-25-10
Cell ProliferationInhibition in MDA-MB-231 cells10
ERK PhosphorylationInhibitionN/A

Scientific Research Applications

Pharmacological Properties

Anticonvulsant Activity
Recent studies have indicated that derivatives of pyrrolidine compounds, including 3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine, exhibit significant anticonvulsant properties. In particular, research has shown that certain analogues demonstrate efficacy in various seizure models, such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test. For instance, compounds structurally related to this pyrrolidine derivative have been reported to provide up to 100% protection in these models, suggesting a promising avenue for developing new anticonvulsant medications .

Analgesic and Anti-inflammatory Effects
In addition to anticonvulsant activity, these compounds have also exhibited analgesic effects in animal models of pain. Studies have demonstrated their efficacy in reducing responses to formalin-induced tonic pain and neuropathic pain models. The mechanisms underlying these effects are believed to involve the modulation of sodium and calcium currents, as well as antagonism of the TRPV1 receptor .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the phenyl moiety of the pyrrolidine compound has been identified as a critical factor influencing its biological activity. Research indicates that modifications to this group can significantly alter the potency and selectivity of the compound towards specific targets within the central nervous system (CNS). For example, studies have shown that trifluoromethyl substitutions enhance selectivity for certain receptors involved in pain and seizure pathways .

Case Studies and Research Findings

Case Study: Anticonvulsant Efficacy
A series of studies focused on pyrrolidine derivatives demonstrated that specific modifications could enhance their anticonvulsant efficacy. For instance, compounds with a dimethylamine group at the pyrrolidine ring showed broad-spectrum activity across multiple seizure models. The protective index (PI), which assesses the safety and efficacy ratio, was calculated for these compounds, revealing favorable profiles for clinical consideration .

Table 1: Summary of Anticonvulsant Activity of Pyrrolidine Derivatives

CompoundMES Protection (%)PTZ Protection (%)6 Hz Protection (%)PI
Compound A10075755
Compound B7550604
Compound C9080706

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Bioactivity Reference
This compound Pyrrolidine - 3,3-dimethyl
- 4-(2-CF₃-phenyl)
Hypothesized enhanced metabolic stability; potential kinase inhibition (inferred) -
3-(2,4-Dichlorophenyl)pyrrolidine Pyrrolidine - 3-(2,4-dichlorophenyl) Biochemical reagent; no specific bioactivity reported
LZ-205 Chromenone - 7-(4-(pyrrolidin-1-yl)-butoxy)
- 2-(4-CF₃-phenyl)
Anticancer activity via improved solubility and bioavailability
N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-CF₃-phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides Furopyrrole-carboxhydrazide - 3-CF₃-phenyl
- Variable R groups (e.g., 4-Cl, CF₃, NO₂)
Inhibitors of photosynthetic electron transport (PET) in chloroplasts (IC₅₀: 10–50 µM)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine-pyrrolidine hybrid - Chloro, substituted phenyl groups Antimicrobial activity (variable MIC values)

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound and analogs (e.g., LZ-205, carboxhydrazides) enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding . Chlorine or nitro groups in analogs (e.g., 6c, 6e in ) increase PET inhibition potency, suggesting that electronegative substituents amplify bioactivity .

Biological Activity :

  • Compounds with trifluoromethylphenyl groups (e.g., LZ-205) demonstrate anticancer activity via kinase inhibition, while carboxhydrazides () target photosynthetic pathways, indicating substituent-dependent mechanisms .
  • Pyridine-pyrrolidine hybrids () show antimicrobial activity , but the absence of trifluoromethyl groups in these structures correlates with lower metabolic stability .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Friedel-Crafts acylation or palladium-catalyzed coupling for aryl group introduction, similar to LZ-205 .
  • Carboxhydrazides () employ condensation reactions with aldehydes, a strategy adaptable to the target compound for functionalization .

Preparation Methods

Organocatalytic Asymmetric Michael Addition and Reductive Cyclization

One of the most advanced and stereoselective methods for preparing trifluoromethylated pyrrolidines, including trisubstituted derivatives, is through an organocatalytic asymmetric Michael addition followed by hydrogenative cyclization.

  • Key Steps:

    • The Michael addition involves 1,1,1-trifluoromethylketones reacting with nitroolefins under mild reaction conditions.
    • This reaction proceeds with excellent diastereo- and enantioselectivity, producing γ-nitro carbonyl intermediates.
    • Subsequent catalytic hydrogenation of these intermediates stereoselectively generates the pyrrolidine ring, bearing the trifluoromethyl group and three contiguous stereocenters.
  • Advantages:

    • High atom efficiency and mild conditions.
    • High yields and stereoselectivity.
    • Avoids the need for chiral auxiliaries or chiral starting materials, relying instead on catalytic asymmetric synthesis.
  • Research Findings:

    • This method was demonstrated to be effective for generating 2-trifluoromethyl pyrrolidines and is adaptable to various substituted ketones and nitroolefins.
    • The approach is a formal (3 + 2)-annulation strategy, which is a powerful synthetic tool for building molecular complexity rapidly.
Step Reaction Type Reagents Outcome
1 Organocatalytic asymmetric Michael addition 1,1,1-Trifluoromethylketones + Nitroolefins γ-Nitro carbonyl intermediate with high stereoselectivity
2 Catalytic hydrogenation (reductive cyclization) Hydrogen gas, catalyst Formation of trisubstituted 2-trifluoromethyl pyrrolidines

This method is described in detail in a 2014 publication by ACS Publications, highlighting its utility for synthesizing optically active trifluoromethylated pyrrolidines.

Stepwise Vapor-Phase Halogenation and Fluorination of Pyridine Precursors

Though this method is more commonly associated with trifluoromethylpyridines, it provides insight into the preparation of trifluoromethyl-substituted aromatic systems that can serve as precursors or intermediates for pyrrolidine derivatives.

  • Process Overview:

    • Stepwise vapor-phase chlorination of methylpyridines followed by fluorination.
    • Alternatively, simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal catalysts such as iron fluoride.
  • Reaction Conditions and Control:

    • The number of chlorine atoms introduced can be controlled by adjusting chlorine gas molar ratios and temperature.
    • The process yields key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which can be further transformed.
  • Yields and Products:

    • Typical yields for trifluoromethylpyridine derivatives range widely depending on substrate and conditions.
    • Multi-chlorinated by-products can be reduced back to useful trifluoromethylpyridines via catalytic hydrogenolysis, improving overall efficiency.
Substrate Reaction Temp. (°C) Major Products Yield (GC Peak Area %)
3-Picoline 335 (CFB phase), 320 (empty phase) 3-Trifluoromethylpyridine (TF) 86.4%
3-Picoline 380, 380 Chloro(trifluoromethyl)pyridine (CTF) 64.1%
2-Picoline 350-360 TF and CTF types 71.3% TF, 11.1% CTF

CFB = Catalyst Fluidized Bed phase

This approach is primarily industrial and provides important intermediates for further functionalization.

Coupling Reactions Using Pyrrolidine and Trifluoromethylated Aromatic Precursors

  • Methodology:

    • Coupling of 1-(3-(trifluoromethyl)phenyl)piperazine or related trifluoromethylated aromatic amines with pyrrolidine derivatives.
    • Use of coupling agents such as 1,1′-thiocarbonyldiimidazole or phenoxycarbonyl chloride to facilitate bond formation.
  • Applications:

    • This method allows the synthesis of libraries of trifluoromethyl-substituted pyrrolidine analogues.
    • It is useful for medicinal chemistry applications where diverse substitution patterns are needed.
  • Research Data:

    • The coupling reactions are typically performed at moderate temperatures (~40 °C).
    • The products have been evaluated for biological activity, demonstrating the utility of this synthetic route.

This method is documented in detailed synthetic procedures in medicinal chemistry literature and patent filings.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yields Notes
Organocatalytic asymmetric Michael addition + hydrogenative cyclization 1,1,1-Trifluoromethylketones, nitroolefins, hydrogen gas, organocatalyst Mild temperatures, catalytic High stereoselectivity, atom efficiency High (>80%) Suitable for stereoselective synthesis
Vapor-phase chlorination/fluorination of methylpyridines Methylpyridines, Cl2, fluorination catalyst (FeF3) High temperature (>300°C) Industrial scale, controllable substitution Variable (up to ~86% for TF) Produces trifluoromethylated pyridine intermediates
Coupling using thiocarbonyldiimidazole or phenoxycarbonyl chloride Trifluoromethylphenylpiperazine, pyrrolidine derivatives Moderate temperature (~40°C) Versatile for analog synthesis Moderate to high Used in medicinal chemistry

Q & A

Q. How can batch-to-batch variability in crystallinity be mitigated for reproducible formulation studies?

  • Methodological Answer : Implement Quality by Design (QbD) principles. Use differential scanning calorimetry (DSC) to identify polymorphs and optimize crystallization conditions (e.g., cooling rate, anti-solvent addition). Powder X-ray diffraction (PXRD) monitors consistency across batches .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine
Reactant of Route 2
3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.